molecular formula C19H25N5O2 B5537717 4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide

4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide

Cat. No. B5537717
M. Wt: 355.4 g/mol
InChI Key: IZVAVRIGFWXKSQ-UHFFFAOYSA-N
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Description

This compound falls within the scope of imidazolylbenzamides, a class of compounds known for their diverse pharmacological activities and significance in medicinal chemistry. Research into these compounds often focuses on their synthesis, structural analysis, and the exploration of their chemical and physical properties to understand their potential applications better.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including the condensation, cyclocondensation, and specific substitution reactions to introduce various functional groups. For instance, the synthesis of N-substituted imidazolylbenzamides has been described, showcasing methods to achieve compounds with specific electrophysiological activity, highlighting the importance of the imidazol moiety in enhancing pharmacological profiles (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds within this class is critical in determining their biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are common techniques used for structural elucidation. These methods provide detailed insights into the arrangement of atoms and the geometry of the molecules, which are pivotal for understanding their interaction with biological targets (Sa̧czewski et al., 2008).

Chemical Reactions and Properties

Imidazolylbenzamides participate in various chemical reactions that alter their chemical properties and can potentially enhance their biological activities. Reactions such as N-alkylation, amide formation, and the introduction of sulfonyl groups are common. These modifications can significantly impact the solubility, stability, and pharmacokinetic profiles of the compounds (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for the formulation and delivery of pharmaceutical compounds. The solubility in different solvents and the melting point range provide insights into the compound's behavior in biological systems and its suitability for various dosage forms (Hossaini et al., 2017).

Chemical Properties Analysis

The reactivity of imidazolylbenzamides with other chemical agents, their stability under various conditions, and their potential to undergo specific chemical transformations are critical for developing new compounds with desired biological activities. Studies have explored the reactivity of these compounds in the presence of nucleophiles, electrophiles, and within different chemical environments to synthesize derivatives with enhanced properties (Balewski & Kornicka, 2021).

Scientific Research Applications

Imidazolidin-4-one Derivatives in Bioactive Oligopeptides

Imidazolidin-4-ones are crucial in the modification of bioactive oligopeptides. They serve as proline substitutes or protect the N-terminal amino acid from hydrolysis by aminopeptidase and endopeptidase. This class of compounds is synthesized through the reaction of an alpha-aminoamide with ketones or aldehydes, leading to the formation of imines and subsequent intramolecular cyclization. An interesting finding is the stereoselective formation of imidazolidin-4-ones when reacting benzaldehydes with specific substituents with primaquine alpha-aminoamides, highlighting the role of intramolecular hydrogen bonds in the reaction's stereoselectivity (Ferraz et al., 2007).

Synthesis and Evaluation of Novel Angiotensin Receptor Antagonists

A novel compound, designed as an AT1 receptor antagonist, demonstrated significant anti-hypertensive and anti-tumor effects. The compound displayed high affinity for the AT1 receptor and reduced blood pressure effectively in hypertensive rats. It also exhibited anti-proliferative and anti-tumor activities, suggesting its potential as a candidate for further investigation in anti-hypertension and anti-tumor treatments (Bao et al., 2015).

Green Synthesis of Tetrasubstituted Imidazoles

An environmentally friendly synthesis of 1,2,4,5-tetrasubstituted imidazoles was achieved using a Brønsted acidic ionic liquid as a catalyst. This method is notable for its solvent-free conditions, contributing to greener chemistry practices. The catalyst showed the capability of being recycled and reused multiple times without a significant loss in activity, demonstrating an efficient and sustainable approach to synthesizing tetrasubstituted imidazoles (Davoodnia et al., 2010).

Corrosion Inhibition by Imidazoline Derivatives

The corrosion inhibitory properties of 1-(2-ethylamino)-2-methylimidazoline and its derivatives were explored in acid media. Among the tested compounds, imidazoline emerged as a potent corrosion inhibitor. This study leverages electrochemical techniques and theoretical calculations to understand the efficiency of these compounds as inhibitors. The findings emphasize the role of nitrogen atoms and the planar geometry of the imidazoline ring in facilitating its coordination with metal surfaces, thus preventing corrosion (Cruz et al., 2004).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of research.

properties

IUPAC Name

4-methyl-N-[1-(1-methylimidazol-2-yl)butyl]-3-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-4-5-15(17-20-8-10-23(17)3)22-18(25)14-7-6-13(2)16(12-14)24-11-9-21-19(24)26/h6-8,10,12,15H,4-5,9,11H2,1-3H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVAVRIGFWXKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC=CN1C)NC(=O)C2=CC(=C(C=C2)C)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide

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